Dodecylnaphthalene

Description

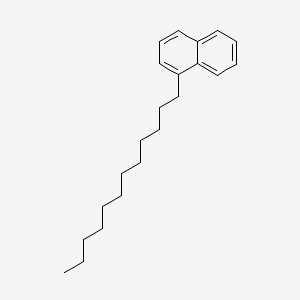

Structure

3D Structure

Properties

IUPAC Name |

1-dodecylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMGANPLBFFQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068122 | |

| Record name | Dodecylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-16-6 | |

| Record name | Naphthalene, dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Dodecylnaphthalenes

An In-Depth Technical Guide to the Synthesis Pathways for Dodecylnaphthalene Isomers

In the landscape of high-performance synthetic lubricants, alkylated naphthalenes (ANs) occupy a critical position as Group V base oils according to the American Petroleum Institute.[1] These compounds, formed by the alkylation of naphthalene, are prized for their exceptional thermal, oxidative, and hydrolytic stability.[2][3] Among these, dodecylnaphthalene (DDN) isomers are particularly significant for their use as base stocks and additives in advanced lubricant formulations, from automotive engine oils to industrial gear lubricants.[1][3][4]

The precise positioning of the C12 alkyl chain on the naphthalene nucleus—primarily at the alpha (1-) or beta (2-) position—profoundly influences the physicochemical properties of the resulting fluid, including its viscosity, pour point, and solvency.[5] Therefore, mastering the synthetic pathways to control this isomeric distribution is not merely an academic exercise; it is a fundamental requirement for designing next-generation lubricants tailored to extreme operational demands. This guide provides a detailed exploration of the core synthetic methodologies, the mechanistic principles governing isomer selectivity, and field-proven protocols for the targeted synthesis of dodecylnaphthalene isomers.

The Cornerstone of Synthesis: Friedel-Crafts Alkylation

The industrial and laboratory-scale synthesis of dodecylnaphthalene isomers is overwhelmingly accomplished via the Friedel-Crafts alkylation reaction.[6][7] This cornerstone of organic chemistry involves an electrophilic aromatic substitution, where the electron-rich naphthalene ring attacks an electrophile generated from an alkylating agent, typically in the presence of an acid catalyst.[7]

The primary alkylating agents for this process are:

-

1-Dodecene: An olefin that, in the presence of a proton or Lewis acid, forms a secondary carbocation (dodecan-2-yl cation), which acts as the electrophile. This is the most common industrial feedstock.[4][8]

-

Dodecyl Halides (e.g., 1-chlorododecane): These react with a Lewis acid catalyst to form a carbocation or a polarized complex that serves as the electrophile.[7]

The choice of catalyst is the most critical variable in the synthesis, dictating not only the reaction rate but, more importantly, the selectivity towards the desired isomer. Catalysts can be broadly classified into three families: traditional Lewis acids, modern solid acid catalysts, and ionic liquids.

Diagram: General Friedel-Crafts Alkylation Pathway

Caption: General reaction pathway for the Friedel-Crafts alkylation of naphthalene with 1-dodecene.

The Decisive Factor: Controlling Isomer Selectivity

The naphthalene ring offers two distinct sites for monosubstitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The distribution between the resulting 1-dodecylnaphthalene (α-DDN) and 2-dodecylnaphthalene (β-DDN) is governed by a delicate interplay of electronic and steric factors, which can be manipulated through careful selection of the catalyst and reaction conditions.

-

Kinetic vs. Thermodynamic Control: The carbocation intermediate (σ-complex) formed during attack at the α-position is more resonance-stabilized, making this pathway kinetically favored .[6] Therefore, reactions run at lower temperatures with highly active catalysts (like AlCl₃) tend to yield more of the α-isomer.[6] However, the β-position is less sterically hindered. Given the bulky nature of the dodecyl group, the thermodynamically more stable product is often the β-isomer, which is favored at higher temperatures or with catalysts that allow for product isomerization.[9]

-

Shape-Selective Catalysis with Zeolites: The most powerful strategy for controlling isomerism involves the use of solid acid catalysts, particularly zeolites.[4][10] Zeolites possess a crystalline framework with well-defined pores and channels of molecular dimensions. This unique architecture enables shape-selective catalysis , where the steric constraints of the zeolite's internal space dictate which isomers can form or diffuse out.[11]

-

Large-pore zeolites like FAU (Y-zeolite) and BEA (Zeolite Beta) can be effective, but their large cavities may still allow the formation of multiple isomers.[11]

-

Medium-pore zeolites with one-dimensional channels, such as H-mordenite (MOR), are particularly effective at producing the linear β-isomer.[11][12] The transition state leading to the bulkier α-isomer is sterically disfavored within the narrow channels, thus dramatically enhancing selectivity for 2-dodecylnaphthalene.[11]

-

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of dodecylnaphthalene, illustrating both a modern shape-selective approach and a traditional Lewis acid-catalyzed method.

Protocol 1: Shape-Selective Synthesis of 2-Dodecylnaphthalene using HY Zeolite

This protocol prioritizes the synthesis of the β-isomer, which is often preferred for high-performance lubricant applications. The use of a solid, reusable zeolite catalyst makes this a more environmentally benign and industrially relevant approach.[4][8]

Materials:

-

Naphthalene (99%)

-

1-Dodecene (95%)

-

HY Zeolite (proton form, Si/Al ratio ~5)

-

Dodecane (solvent, anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Catalyst Activation: Activate the HY Zeolite by calcining it at 550 °C for 4 hours under a flow of dry air to remove adsorbed water and ensure maximum acidity. Cool under vacuum or in a desiccator.

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with naphthalene (e.g., 12.8 g, 0.1 mol) and anhydrous dodecane (100 mL). Begin stirring and purge the system with nitrogen.

-

Catalyst Addition: Add the activated HY Zeolite catalyst (e.g., 5 wt% relative to reactants).

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 180 °C). Once the temperature is stable, add 1-dodecene (e.g., 16.8 g, 0.1 mol) dropwise over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 180 °C for 6-8 hours. Monitor the progress by taking small aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can be washed with toluene, dried, and recalcined for reuse.

-

Purification: Remove the dodecane solvent from the filtrate by vacuum distillation. The crude product can then be purified by fractional distillation under high vacuum to isolate the mono-dodecylnaphthalene fraction from unreacted naphthalene and di-alkylated byproducts.

Protocol 2: Traditional Synthesis using Anhydrous Aluminum Chloride (AlCl₃)

This classic Friedel-Crafts protocol often results in a mixture of α and β isomers, with the ratio depending heavily on reaction conditions. It serves as an excellent comparative example to highlight the selectivity challenges with traditional Lewis acids.

Materials:

-

Naphthalene (99%)

-

1-Dodecene (95%)

-

Aluminum Chloride (AlCl₃, anhydrous, 99.9%)

-

Carbon Disulfide (CS₂, anhydrous solvent)

-

Hydrochloric Acid (1 M, aqueous)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler. The entire setup must be flame-dried and assembled under a nitrogen atmosphere to exclude moisture.

-

Charging Reactants: Dissolve naphthalene (12.8 g, 0.1 mol) in anhydrous carbon disulfide (100 mL) in the flask. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (14.7 g, 0.11 mol) to the stirred solution.

-

Reaction Initiation: Add 1-dodecene (16.8 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C to favor kinetic control.[6]

-

Reaction: After the addition is complete, let the mixture stir at 0 °C for an additional 3 hours.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl (20 mL) to decompose the AlCl₃ catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the CS₂ solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Protocol 1 (HY Zeolite) | Protocol 2 (AlCl₃) |

| Catalyst | HY Zeolite | Anhydrous AlCl₃ |

| Solvent | Dodecane | Carbon Disulfide |

| Temperature | 180 °C | 0-5 °C |

| Key Advantage | High selectivity for 2-DDN, reusable catalyst | High reactivity |

| Key Disadvantage | Higher temperature required | Poor selectivity, corrosive, waste generation |

| Typical Naphthalene Conversion | >95% | >98% |

| Selectivity (2-DDN : 1-DDN) | Typically > 85 : 15 | Highly variable, often near 30 : 70 |

Workflow Visualization and Product Characterization

A systematic workflow is essential for reproducible synthesis and accurate analysis.

Diagram: Experimental and Analytical Workflow

Caption: A standard workflow for the synthesis, purification, and characterization of dodecylnaphthalenes.

Characterization Techniques

To validate the outcome of the synthesis, a suite of analytical techniques is indispensable:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for determining the conversion of naphthalene and the selectivity of the reaction. It effectively separates 1-DDN, 2-DDN, unreacted starting materials, and any di- or tri-alkylated byproducts, allowing for precise quantification of the isomer ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide unambiguous structural confirmation. The distinct chemical shifts and splitting patterns of the aromatic protons and carbons allow for definitive identification of the substitution pattern on the naphthalene ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the alkyl C-H stretches and the aromatic C=C and C-H vibrations, verifying the successful alkylation of the naphthalene core.

Conclusion and Future Outlook

The synthesis of dodecylnaphthalene isomers is a mature yet evolving field. While traditional Friedel-Crafts chemistry using Lewis acids remains a viable route, it is hampered by challenges in selectivity and waste management. The clear path forward, both in academic research and industrial practice, lies in the continued development and optimization of heterogeneous solid acid catalysts . Shape-selective zeolites, in particular, offer unparalleled control over isomer distribution, enabling the production of highly pure 2-dodecylnaphthalene tailored for demanding high-performance applications. Future research will likely focus on novel catalytic systems with enhanced activity at lower temperatures, improved catalyst lifetime, and greater tolerance to impurities in feedstocks, further advancing the science and sustainability of synthetic lubricant production.

References

-

Oligomerization of a C-olefinic by-product stream using cationic and Ziegler-Natta catalysts. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- Naphthalene alkylation process. (1991). Google Patents.

-

Alkylation of naphthalene using three different ionic liquids. (2014). ResearchGate. Retrieved January 1, 2026, from [Link]

-

The alkylation of naphthalene and tetradecene. (2019). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Ziegler–Natta catalyst. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Naphthalene-based calixarenes: unusual regiochemistry of a Friedel-Crafts alkylation. (2001). Organic Letters. Retrieved January 1, 2026, from [Link]

-

Friedel-Crafts reaction of naphthalene. (n.d.). Filo. Retrieved January 1, 2026, from [Link]

-

Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene. (2018). New Journal of Chemistry. Retrieved January 1, 2026, from [Link]

-

Is regioselectivity affected by steric factors during alkylation of naphthalene?. (2015). Chemistry Stack Exchange. Retrieved January 1, 2026, from [Link]

-

2-Dodecylnaphthalene. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Alkylated naphthalene. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

-

Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites. (2014). Topics in Catalysis. Retrieved January 1, 2026, from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved January 1, 2026, from [Link]

-

Shape-selective synthesis of 2,6-diisopropylnaphthalene over H-mordenite catalyst. (1991). Journal of the Chemical Society, Chemical Communications. Retrieved January 1, 2026, from [Link]

- Naphthalene alkylation process. (1995). Google Patents.

-

Dodecylnaphthalene. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Introduction to Alkylated Naphthalene. (n.d.). Newgate Simms. Retrieved January 1, 2026, from [Link]

-

Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes. (2007). The Journal of Organic Chemistry. Retrieved January 1, 2026, from [Link]

-

ZIEGLER-NATTA CATALYST FOR OLEFIN POLYMERIZATION.pptx. (2023). Slideshare. Retrieved January 1, 2026, from [Link]

-

Insights into the alkylation of benzene with olefins: effect of chain length of the olefins. (2020). Catalysis Science & Technology. Retrieved January 1, 2026, from [Link]

- Homogeneous metallocene ziegler-natta catalysts for the oligomerization of olefins in aliphatic-hydrocarbon solvents. (2015). Google Patents.

-

Naphthalene, dodecyl-. (n.d.). US EPA. Retrieved January 1, 2026, from [Link]

-

Dodecylnaphthalene (C22H32). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]

-

Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. (2011). NIST. Retrieved January 1, 2026, from [Link]

-

Spectroscopic characterization of structural isomers of naphthalene. (2011). NIST. Retrieved January 1, 2026, from [Link]

-

Review articles in TOTAL SYNTHESIS. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Kinetically controlled synthesis of rotaxane geometric isomers. (2021). Nature Communications. Retrieved January 1, 2026, from [Link]

-

Alkylated Naphthalenes for High Temperature Applications. (n.d.). STLE. Retrieved January 1, 2026, from [Link]

-

How many isomers are possible for monosubstituted napthalene?. (2019). Quora. Retrieved January 1, 2026, from [Link]

-

Synthesis and Stereodynamics of Highly Constrained 1,8-Bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes (2). (2016). figshare. Retrieved January 1, 2026, from [Link]

-

Shape-selective methylation of 2-methylnaphthalene with methanol over H-ZSM-5 zeolite: A computational study. (2012). Journal of Physical Chemistry C. Retrieved January 1, 2026, from [Link]

-

Examples of 10 isomers (dimethyl naphthalene and ethyl naphthalene)... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules. Retrieved January 1, 2026, from [Link]

-

Synthesis and Characterisation of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene from 1,2,3,4-tetrahydronaphthalen-2-ol. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 2. support.newgatesimms.com [support.newgatesimms.com]

- 3. stle.org [stle.org]

- 4. Catalytic performance and industrial test of HY zeolite for alkylation of naphthalene and α-tetradecene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO1991015443A1 - Naphthalene alkylation process - Google Patents [patents.google.com]

- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylnaphthalene

Sources

- 1. Dodecylnaphthalene | C22H32 | CID 161973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Dodecylnaphthalene | C22H32 | CID 521944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]

Introduction: The Imperative for Precise Molecular Characterization

An In-depth Technical Guide to the Spectroscopic Characterization of Dodecylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Dodecylnaphthalene (C₂₂H₃₂) is a polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene core substituted with a twelve-carbon alkyl chain.[1][2] This compound and its isomers, primarily 1-dodecylnaphthalene and 2-dodecylnaphthalene, serve as important intermediates and building blocks in various fields, including materials science, lubricants, and as scaffolds in drug discovery. Given the subtle yet significant differences in the physicochemical and biological properties of its isomers, an unambiguous and comprehensive structural characterization is not merely a procedural step but a foundational requirement for scientific integrity and developmental success.

This guide provides an in-depth exploration of the primary spectroscopic techniques used to elucidate the structure, confirm the identity, and assess the purity of dodecylnaphthalene. As a self-validating system, the integration of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provides a complete molecular portrait. We will delve into the causality behind experimental choices, offering field-proven insights to move beyond simple data acquisition to confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of organic compound characterization, offering unparalleled detail about the molecular framework. It is the only technique that provides a direct map of the carbon and hydrogen atoms and their connectivity. For dodecylnaphthalene, both ¹H and ¹³C NMR are essential to differentiate between isomers and confirm the precise attachment point of the dodecyl chain.

Causality of Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the nonpolar dodecylnaphthalene without contributing interfering signals to the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universal reference standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with signals from organic analytes.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons. The spectrum of dodecylnaphthalene can be logically divided into two key regions: the aromatic region, corresponding to the naphthalene protons, and the aliphatic region, representing the dodecyl chain protons.

-

Aromatic Region (approx. 7.3-8.1 ppm): The seven protons on the naphthalene ring produce a complex series of multiplets. The precise chemical shifts and splitting patterns in this region are highly diagnostic for the substitution pattern.

-

1-Dodecylnaphthalene: The proton at the C8 position is sterically compressed by the peri-substituent, causing it to resonate at a characteristically lower field (downfield) compared to other aromatic protons.

-

2-Dodecylnaphthalene: The spectrum is generally more symmetrical than the 1-isomer.

-

-

Aliphatic Region (approx. 0.8-3.1 ppm):

-

Benzylic Protons (-CH₂-Ar, approx. 2.8-3.1 ppm): The two protons on the carbon directly attached to the naphthalene ring are deshielded by the aromatic ring current and appear as a triplet. This is a key diagnostic signal.

-

Chain Methylene Protons (-(CH₂)₁₀-, approx. 1.2-1.7 ppm): These 20 protons overlap to form a broad, complex signal.

-

Terminal Methyl Protons (-CH₃, approx. 0.9 ppm): The three protons of the terminal methyl group appear as a distinct triplet, coupling with the adjacent methylene group.

-

Table 1: Predicted ¹H NMR Chemical Shifts for Dodecylnaphthalene in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.3 – 8.1 | Multiplet (m) | 7H |

| Benzylic-CH₂ | ~ 2.9 | Triplet (t) | 2H |

| Chain-(CH₂)₁₀ | ~ 1.2 – 1.7 | Multiplet (m) | 20H |

| Terminal-CH₃ | ~ 0.9 | Triplet (t) | 3H |

| Note: These are typical values and can vary based on the specific isomer and experimental conditions.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the dodecylnaphthalene sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

-

Analysis: Integrate the signals and assign the chemical shifts relative to the TMS reference at 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, quaternary).

-

Aromatic Region (approx. 125-135 ppm): The ten carbons of the naphthalene ring will give rise to a set of signals. Due to symmetry, 2-dodecylnaphthalene will show fewer signals than 1-dodecylnaphthalene in this region. The two quaternary carbons where the rings are fused, and the carbon attached to the alkyl chain, are particularly diagnostic.

-

Aliphatic Region (approx. 14-36 ppm): The twelve carbons of the dodecyl chain will appear in the upfield region of the spectrum. The benzylic carbon will be the most downfield of this set (~36 ppm), while the terminal methyl carbon will be the most upfield (~14 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecylnaphthalene in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary-C | ~132-134 |

| Aromatic CH-C | ~125-129 |

| Benzylic-CH₂ | ~36 |

| Chain-(CH₂)₁₀ | ~22-32 |

| Terminal-CH₃ | ~14 |

| Note: These are typical values derived from data on similar alkylated naphthalenes.[4][5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed instrument.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to ¹H NMR. Assign chemical shifts based on the solvent peak (CDCl₃ at 77.16 ppm) or TMS.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of dodecylnaphthalene, thereby confirming its elemental composition (C₂₂H₃₂). When coupled with a separation technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for purity analysis.

Causality of Experimental Choices: Electron Ionization (EI) is a common choice for GC-MS analysis of relatively nonpolar and volatile compounds like dodecylnaphthalene. This high-energy technique induces reproducible fragmentation patterns that act as a molecular "fingerprint," aiding in structural confirmation.

-

Molecular Ion (M⁺): The molecular formula C₂₂H₃₂ corresponds to a monoisotopic mass of 296.25 Da.[1][2] The mass spectrum will show a prominent molecular ion peak at m/z = 296.

-

Fragmentation Pattern: The fragmentation is dominated by cleavage at the bond beta to the aromatic ring (benzylic cleavage), which is the weakest bond in the alkyl chain.

-

Base Peak (m/z = 141): The most intense peak (base peak) is expected at m/z = 141. This corresponds to the stable naphthylmethyl cation ([C₁₀H₇CH₂]⁺), formed by the loss of a C₁₁H₂₃ radical. This fragmentation is a hallmark of alkyl-substituted naphthalenes.[6]

-

Alkyl Chain Fragments: A series of smaller peaks corresponding to fragmentation along the dodecyl chain may also be observed.

-

Table 3: Key Expected Fragments in the EI Mass Spectrum of Dodecylnaphthalene

| m/z | Identity | Significance |

| 296 | [C₂₂H₃₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₁₁H₉]⁺ | Base Peak, from benzylic cleavage |

| 128 | [C₁₀H₈]⁺ | Naphthalene cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a nonpolar capillary column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure separation from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the MS source. Acquire data in EI mode, scanning over a mass range of m/z 40-500.

-

Data Analysis: Identify the peak corresponding to dodecylnaphthalene in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragmentation pattern.

Diagram: GC-MS Experimental Workflow

Caption: Integrated workflow combining four key spectroscopic techniques.

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of dodecylnaphthalene is achieved not by a single technique, but by the logical synthesis of data from multiple spectroscopic sources. NMR spectroscopy provides the definitive structural map, identifying the specific isomer and confirming the connectivity of every atom. Mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns. FTIR spectroscopy offers rapid confirmation of the constituent aromatic and aliphatic functional groups. Finally, UV-Vis spectroscopy probes the electronic nature of the naphthalene core. Together, these self-validating techniques provide a comprehensive and unambiguous molecular identity, a critical requirement for any research, development, or quality control application.

References

-

Mostecky, J., Popl, M., & Kriz, J. (n.d.). Determination of C12 alkylnaphthalenes and methylbiphenyls in aromatic fractions by capillary gas chromatography. Analytical Chemistry - ACS Publications. [Link]

-

Wiley-VCH. (n.d.). Naphthalene, 1,1'-(1,12-dodecanediyl)bis- - [¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecylnaphthalene. PubChem. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-dodecyne, (b) 2-ethynyl-5-hexylthiophene, (c) naphthalene, (d) 2-ethynylnaphthalene functionalized SiNCs. [Link]

-

Statham, C. N., & Giles, D. (1980). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. Journal of Biochemical and Biophysical Methods, 2(4), 233–246. [Link]

-

PUBLISSO. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029751). [Link]

-

NIST. (n.d.). Naphthalene, decahydro-, cis-. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Dodecylnaphthalene. PubChem. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029751). [Link]

-

Asian Journal of Chemistry. (n.d.). Determination of Naphthalene Content by Gas Chromatography. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Beilstein-Institut. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

-

Sebree, J. A., Plusquellic, D. F., & Zwier, T. S. (2011). Spectroscopic characterization of structural isomers of naphthalene: 1-Phenyl-1-butyn-3-ene. Journal of Molecular Spectroscopy, 270(1), 1-10. [Link]

-

Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. (2024). Determination of Naphthalene Concentration in Honey a New Method using HS-GC/MS. [Link]

-

National Institute of Standards and Technology. (2011). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Naphthalene, dodecyl- - Substance Details. [Link]

-

The Astrophysical Journal. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. [Link]

-

MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

-

Royal Society of Chemistry. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. [Link]

-

Sebree, J. A., et al. (2008). Spectroscopic characterization of structural isomers of naphthalene: (E)- and (Z)-phenylvinylacetylene. The Journal of Chemical Physics, 129(13), 134309. [Link]

-

Queen's University Belfast. (2019). Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038. [Link]

-

MDPI. (2023). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]

-

Agilent. (2024). Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. [Link]

-

YouTube. (2024). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). CID 158414890. PubChem. [Link]

-

IOPscience. (2024). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. [Link]

-

ResearchGate. (1999). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes. [Link]

-

ResearchGate. (n.d.). Computed ¹H NMR spectra for naphthalene. [Link]

-

SciTePress. (2021). MSL-ST: Development of Mass Spectral Library Search Tool to Enhance Compound Identification. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). [Link]

-

National Center for Biotechnology Information. (2019). Spectroscopic Characterisation of the Naphthalene Dioxygenase from Rhodococcus sp. Strain NCIMB12038. [Link]

-

Bartleby. (2021). Attached is the ¹³C-NMR Spectrum of 1,2,3,4-tetraphenylnapthalene (CDCl₃). [Link]

-

Atmospheric Measurement Techniques. (2019). Identification of gas-phase pyrolysis products in a prescribed fire. [Link]

-

ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... [Link]

Sources

- 1. Dodecylnaphthalene | C22H32 | CID 161973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Dodecylnaphthalene | C22H32 | CID 521944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dodecylnaphthalene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Dodecylnaphthalene, a long-chain alkylated aromatic hydrocarbon, represents a class of compounds with unique physicochemical properties that make it a subject of interest in various scientific and industrial fields. Its structure, consisting of a naphthalene core appended with a twelve-carbon alkyl chain, imparts a dual nature of aromaticity and lipophilicity. This guide provides an in-depth exploration of dodecylnaphthalene, focusing on its chemical identifiers, synthesis, analytical characterization, potential applications in pharmaceutical sciences, and essential safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

The dodecyl substituent can be attached to either the alpha (1-) or beta (2-) position of the naphthalene ring, resulting in two primary isomers: 1-dodecylnaphthalene and 2-dodecylnaphthalene. The position of this alkyl chain significantly influences the molecule's physical properties and steric hindrance, which in turn affects its reactivity and interaction with other molecules.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is paramount in scientific research and development. This section provides a comprehensive summary of the key identifiers for dodecylnaphthalene and its main isomers, along with their fundamental physicochemical properties.

| Identifier | 1-Dodecylnaphthalene | 2-Dodecylnaphthalene | General (Mixture of Isomers) |

| CAS Number | 38641-16-6[1] | 60899-39-0[2] | 38641-16-6 (often refers to the mixture)[1] |

| IUPAC Name | 1-dodecylnaphthalene[1] | 2-dodecylnaphthalene[2] | Dodecylnaphthalene |

| Molecular Formula | C₂₂H₃₂[1] | C₂₂H₃₂[2] | C₂₂H₃₂ |

| Molecular Weight | 296.5 g/mol [1] | 296.5 g/mol [2] | 296.5 g/mol |

| Synonyms | 1-n-Dodecylnaphthalene | 2-n-Dodecylnaphthalene | Naphthalene, dodecyl- |

| InChI | InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-15-20-17-14-18-21-16-12-13-19-22(20)21/h12-14,16-19H,2-11,15H2,1H3[1] | InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-21-15-12-13-16-22(21)19-20/h12-13,15-19H,2-11,14H2,1H3[2] | Not Applicable |

| InChIKey | UVMGANPLBFFQIO-UHFFFAOYSA-N[1] | QBZYESUVLSUCOS-UHFFFAOYSA-N[2] | Not Applicable |

| SMILES | CCCCCCCCCCCCC1=CC=CC2=CC=CC=C21[1] | CCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1[2] | Not Applicable |

Synthesis of Dodecylnaphthalene Isomers

The synthesis of dodecylnaphthalene isomers is most commonly achieved through the Friedel-Crafts reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings. This can be approached via two primary routes: direct alkylation or acylation followed by reduction.

Friedel-Crafts Alkylation

Direct alkylation of naphthalene with a dodecylating agent, such as 1-dodecene or 1-chlorododecane, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) can yield a mixture of dodecylnaphthalene isomers. However, this method is often plagued by issues of polyalkylation and carbocation rearrangements, leading to a complex mixture of products that can be challenging to separate.

Friedel-Crafts Acylation followed by Clemmensen or Wolff-Kishner Reduction

A more controlled and regioselective approach involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone. This method offers better control over the position of substitution on the naphthalene ring.

Caption: General workflow for the synthesis of dodecylnaphthalene.

Experimental Protocol: Synthesis of Dodecylnaphthalene via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes a general procedure. The choice of solvent in the Friedel-Crafts acylation can influence the isomer ratio. Non-polar solvents like carbon disulfide tend to favor the formation of the 1-isomer, while more polar solvents like nitrobenzene can lead to a higher proportion of the 2-isomer[3].

Step 1: Friedel-Crafts Acylation of Naphthalene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add lauroyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

-

Addition of Naphthalene: After the formation of the acyl chloride-Lewis acid complex, add a solution of naphthalene (1.0 equivalent) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or gently heat to reflux (depending on the solvent) until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. If nitrobenzene was used as the solvent, it can be removed by steam distillation. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dodecanoylnaphthalene. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Clemmensen Reduction of Dodecanoylnaphthalene

-

Preparation of Zinc Amalgam (Zn(Hg)): Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Addition of Ketone: Add the dodecanoylnaphthalene obtained from Step 1 to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may need to be added during the reaction to maintain a vigorous evolution of hydrogen.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude dodecylnaphthalene can be purified by vacuum distillation[4].

Analytical Characterization

A thorough characterization of dodecylnaphthalene is essential to confirm its identity, purity, and isomeric composition. The following analytical techniques are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For dodecylnaphthalene, it can be used to separate the 1- and 2-isomers and to identify them based on their mass spectra.

Exemplary GC-MS Protocol:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a dilute solution in hexane or dichloromethane, splitless injection.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

The mass spectrum of dodecylnaphthalene is expected to show a prominent molecular ion peak (M⁺) at m/z 296. The fragmentation pattern will be characteristic of an alkylnaphthalene, with major fragments arising from benzylic cleavage and rearrangements of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of dodecylnaphthalene isomers. The chemical shifts and coupling patterns of the aromatic protons are distinct for the 1- and 2-substituted isomers.

-

¹H NMR: The aromatic region (typically δ 7.0-8.2 ppm) will show a complex multiplet pattern. For 1-dodecylnaphthalene, the proton at the 8-position is expected to be significantly deshielded due to the peri-interaction with the alkyl chain. The aliphatic region will show a triplet for the benzylic protons (α-CH₂) and a complex multiplet for the rest of the dodecyl chain, culminating in a triplet for the terminal methyl group.

-

¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the two isomers. The aliphatic carbon signals will be characteristic of a long alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of dodecylnaphthalene will exhibit:

-

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Strong bands just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ region).

-

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

-

C-H bending vibrations: Characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Potential Applications in Drug Development

The unique properties of dodecylnaphthalene, particularly its high lipophilicity, high boiling point, and good solvency for non-polar compounds, suggest its potential utility in pharmaceutical formulations.

Non-Aqueous Solvent for Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs) for parenteral and oral administration[5][6]. Dodecylnaphthalene, being a non-polar, non-aqueous solvent, could potentially be used to dissolve such hydrophobic drugs, forming the basis of an oily solution for injection or for encapsulation in soft gelatin capsules[7]. Its high boiling point and chemical stability are advantageous for formulation stability.

Component of Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[8]. These systems can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state and facilitating its absorption[1][9]. Dodecylnaphthalene could serve as the oil phase in a SEDDS formulation, in which the hydrophobic drug is dissolved[8].

Caption: Conceptual diagram of a Self-Emulsifying Drug Delivery System (SEDDS).

Safety and Toxicology

A thorough understanding of the toxicological profile of any compound is crucial before its application, especially in the pharmaceutical field. While specific toxicological data for dodecylnaphthalene is limited, information can be extrapolated from studies on naphthalene and other alkylnaphthalenes[10][11][12].

-

General Toxicity: Naphthalene itself is known to cause respiratory and hepatic issues, and its metabolites can be toxic[10]. Long-chain alkyl substitution may alter the metabolic pathways, potentially favoring side-chain oxidation over the formation of more toxic ring epoxides[10].

-

Handling Precautions: Dodecylnaphthalene should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

-

Toxicity of Metabolites: The toxicity of naphthalene is largely attributed to its reactive metabolites, such as epoxides and quinones[11]. The metabolism of dodecylnaphthalene may proceed through different pathways, and further research is needed to fully elucidate the toxicological profile of its metabolites.

Conclusion

Dodecylnaphthalene presents a compelling subject for further investigation, particularly within the realm of pharmaceutical sciences. Its well-defined chemical identity, coupled with established synthetic routes and analytical methodologies, provides a solid foundation for its exploration as a novel excipient. The potential of dodecylnaphthalene as a non-aqueous solvent for poorly soluble drugs and as a key component in advanced drug delivery systems like SEDDS warrants further research and development. As with any novel material, a comprehensive evaluation of its safety and toxicological profile is a prerequisite for its translation into pharmaceutical applications. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

Chen, J., et al. (2018). Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish. PubMed Central. [Link]

-

PubChem. (n.d.). Dodecylnaphthalene. National Center for Biotechnology Information. [Link]

-

Baddeley, G. (1949). The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed), S99. [Link]

- Gurram, A., et al. (2015). Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems.

- Storr, H. E. (n.d.). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene.

-

PubChem. (n.d.). 2-Dodecylnaphthalene. National Center for Biotechnology Information. [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]

-

Journal of Drug Delivery and Therapeutics. (2012). Self Double Emulsifying Drug Delivery System (SDEDDS): A Review. [Link]

-

Grange, C., et al. (2014). Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. PubMed. [Link]

-

ResearchGate. (2015). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

-

BioPharm International. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S20.

-

PMC. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

-

Stohs, S. J., & Ohia, S. E. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105. [Link]

-

ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

Pouton, C. W. (2000). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Bulletin technique Gattefosse, 93, 47-54. [Link]

-

Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Die Pharmazie, 60(9), 665-670. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

OEHHA. (2004). Long-term Health Effects of Exposure to Naphthalene. [Link]

Sources

- 1. [PDF] Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems | Semantic Scholar [semanticscholar.org]

- 2. 2-Dodecylnaphthalene | C22H32 | CID 521944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Purification [chem.rochester.edu]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new formulation concept for drugs with poor water solubility for parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Dodecylnaphthalene

Abstract

Dodecylnaphthalene, a member of the alkylated aromatic hydrocarbon family, presents a fascinating case study in molecular structure and conformational dynamics. This technical guide provides a comprehensive exploration of the isomeric forms of dodecylnaphthalene, primarily 1-dodecylnaphthalene and 2-dodecylnaphthalene, detailing their structural nuances and the conformational freedom of the dodecyl substituent. We delve into the advanced analytical techniques and computational methodologies requisite for the elucidation of its three-dimensional architecture. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the analytical workflows for characterizing complex lipophilic molecules.

Introduction: The Significance of Dodecylnaphthalene

Dodecylnaphthalene (C22H32, Molecular Weight: 296.49 g/mol ) consists of a naphthalene core, a bicyclic aromatic system, appended with a twelve-carbon alkyl chain.[1] This seemingly simple combination gives rise to a molecule with significant industrial and research applications, ranging from its use as a surfactant precursor to its role as a model compound in studies of petroleum chemistry and environmental science.[2][3] The point of attachment of the dodecyl chain to the naphthalene ring dictates the formation of distinct isomers, with 1-dodecylnaphthalene and 2-dodecylnaphthalene being the most prevalent. The seemingly subtle difference in the substitution pattern profoundly influences the molecule's physicochemical properties, including its thermal stability, viscosity, and intermolecular interactions. A thorough understanding of the molecular structure and conformational landscape of these isomers is therefore paramount for predicting their behavior and optimizing their application.

Molecular Structure: A Tale of Two Isomers

The core of dodecylnaphthalene's structural diversity lies in the position of the dodecyl group on the naphthalene ring.

1-Dodecylnaphthalene: The Sterically Influenced Isomer

In 1-dodecylnaphthalene, the alkyl chain is attached to the alpha (α) position of the naphthalene ring.[4] This position is subject to significant steric hindrance from the peri-hydrogen at the 8-position.[5][6][7] This steric clash is a dominant factor in determining the preferred conformation of the dodecyl chain, influencing its orientation relative to the aromatic plane.

2-Dodecylnaphthalene: A Less Hindered Configuration

Conversely, 2-dodecylnaphthalene features the alkyl chain at the beta (β) position.[8] This position is less sterically encumbered compared to the alpha position, allowing for a greater degree of conformational freedom for the dodecyl chain. This difference in steric environment between the two isomers is a key determinant of their differing physical and chemical properties.

Below is a diagram illustrating the core structures of these two primary isomers.

Caption: Molecular structures of 1-dodecylnaphthalene and 2-dodecylnaphthalene.

Conformational Analysis: The Dance of the Dodecyl Chain

The eleven rotatable single bonds within the dodecyl chain endow dodecylnaphthalene with considerable conformational flexibility.[4][8] The interplay of torsional strain, van der Waals interactions, and, in the case of the 1-isomer, steric hindrance, governs the conformational landscape of the molecule.

Theoretical Conformational Preferences

Computational modeling suggests that long alkyl chains attached to aromatic rings can adopt a variety of conformations, from fully extended (all-trans) to more compact, folded structures. A particularly intriguing possibility for longer alkylnaphthalenes is the "back-folding" or cyclization of the alkyl chain, where the terminal methyl group interacts with the π-system of the naphthalene ring.[9] This interaction, driven by weak van der Waals forces, can lead to a thermodynamically more stable, quasi-cyclic conformation.[9]

The rotational energy profile of the C-C bonds in the dodecyl chain is expected to be similar to that of n-alkanes, with energy minima at anti (180°) and gauche (+/-60°) conformations.[10][11][12] However, the proximity of the naphthalene ring, especially in the 1-isomer, will likely perturb these rotational barriers.

Impact of Isomerism on Conformation

The steric clash between the dodecyl chain and the peri-hydrogen in 1-dodecylnaphthalene is expected to restrict the rotation around the C1-C1' bond (the bond connecting the chain to the ring). This restriction would favor conformations where the initial segment of the alkyl chain is directed away from the peri-hydrogen. In contrast, the 2-dodecylnaphthalene isomer experiences less steric hindrance, allowing for a wider range of accessible conformations around the C2-C1' bond.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of dodecylnaphthalene's structure and conformation.

Spectroscopic Analysis

Expected ¹H NMR Features:

-

Aromatic Region (7.0-8.5 ppm): Complex multiplets corresponding to the naphthalene protons. The pattern of these multiplets will be distinct for the 1- and 2-isomers due to the different substitution patterns.

-

Alkyl Chain Region (0.8-3.0 ppm): A triplet around 0.9 ppm for the terminal methyl group, a broad multiplet between 1.2-1.7 ppm for the methylene groups, and a triplet around 2.8-3.0 ppm for the methylene group directly attached to the naphthalene ring. The chemical shift of this benzylic methylene group will be a key differentiator between the 1- and 2-isomers.

Expected ¹³C NMR Features:

-

Aromatic Region (120-140 ppm): A series of signals for the ten naphthalene carbons. The chemical shifts will be sensitive to the position of the alkyl substituent.

-

Alkyl Chain Region (14-35 ppm): A signal around 14 ppm for the terminal methyl carbon and a series of signals between 22-32 ppm for the methylene carbons. The benzylic methylene carbon will appear further downfield.

A technical guide on the NMR spectral data of 1-methoxynaphthalene provides a useful reference for the expected chemical shifts and experimental protocols.[15]

FTIR spectroscopy provides information about the vibrational modes of the molecule. The spectra of dodecylnaphthalene are expected to be dominated by the characteristic absorptions of the naphthalene ring and the alkyl chain.

Expected FTIR Features:

-

Aromatic C-H stretching: Bands in the 3000-3100 cm⁻¹ region.

-

Aliphatic C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

-

Aliphatic C-H bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella).

-

Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which are highly characteristic of the substitution pattern on the naphthalene ring and can be used to distinguish between the 1- and 2-isomers.

Studies on the FTIR spectra of various naphthalene derivatives can serve as a guide for interpreting the spectra of dodecylnaphthalene.[1][16][17]

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.[18][19]

Expected Mass Spectral Features:

-

Molecular Ion (M+•): A prominent peak at m/z 296.

-

Fragmentation Pattern: The fragmentation of the dodecyl chain is expected to produce a series of carbocation fragments separated by 14 Da (CH₂). A significant fragment would be the tropylium-like ion at m/z 141 (C₁₁H₉⁺), resulting from benzylic cleavage. The relative intensities of the fragment ions may differ between the 1- and 2-isomers due to the different stabilities of the resulting carbocations. The general principles of mass spectrometry fragmentation can be applied to predict the fragmentation pathways.[20]

Computational Modeling

Computational chemistry offers a powerful avenue to explore the conformational space of dodecylnaphthalene and to predict its spectroscopic properties.

A systematic conformational search can be performed using molecular mechanics force fields such as MMFF or OPLS.[21][22][23] This involves systematically rotating each of the dihedral angles in the dodecyl chain and calculating the potential energy of each conformation. The resulting low-energy conformers can then be further analyzed.

Higher-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to refine the geometries and energies of the low-energy conformers identified from the molecular mechanics search. These calculations can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation.

The following diagram illustrates a typical workflow for the computational analysis of dodecylnaphthalene's conformation.

Caption: Workflow for Computational Conformational Analysis.

Data Summary

The following table summarizes the key structural and computed properties of 1- and 2-dodecylnaphthalene.

| Property | 1-Dodecylnaphthalene | 2-Dodecylnaphthalene | Reference |

| Molecular Formula | C₂₂H₃₂ | C₂₂H₃₂ | [4][8] |

| Molecular Weight | 296.50 g/mol | 296.50 g/mol | [4][8] |

| Number of Rotatable Bonds | 11 | 11 | [4][8] |

| Predicted XLogP3 | 9.8 | 9.8 | [4][8] |

| Steric Hindrance at Attachment Point | High (peri-interaction) | Low | [5][6][7] |

| Predicted Conformational Flexibility | Restricted | High | Inferred |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the dodecylnaphthalene isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Computational Conformational Analysis

-

Structure Building: Construct the 3D structures of 1- and 2-dodecylnaphthalene using a molecular modeling software.

-

Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3.[21][22][23]

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface.

-

Energy Minimization: Minimize the energy of each generated conformer.

-

Clustering and Selection: Cluster the resulting conformers based on RMSD and select the lowest energy unique conformers for further analysis.

-

DFT Refinement: Perform geometry optimization and frequency calculations on the selected conformers using a DFT method (e.g., B3LYP/6-31G(d)).

-

Analysis: Analyze the relative energies, dihedral angles, and predicted spectroscopic properties of the refined conformers.

Conclusion

The molecular structure and conformation of dodecylnaphthalene are governed by a delicate balance of electronic and steric factors. The seemingly minor change in the substitution pattern between the 1- and 2-isomers leads to significant differences in their conformational landscapes, which in turn dictates their macroscopic properties. A comprehensive understanding of these molecules requires a synergistic approach, integrating high-resolution spectroscopic techniques with robust computational modeling. This guide provides a framework for such an investigation, offering both the theoretical underpinnings and practical methodologies for characterizing these and other complex alkylated aromatic systems. The insights gained from such studies are crucial for the rational design of materials and for predicting the environmental fate and transport of these important industrial chemicals.

References

-

Bray, D. J., & Smith, G. D. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B, 126(28), 5336–5347. [Link]

-

ACS Publications. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B. [Link]

-

ACS Publications. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B. [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

-

ResearchGate. (n.d.). Characteristic regions of FTIR spectra. [Link]

-

Mitchell, W. J. (n.d.). Steric and electronic effects of alkyl substituents in the naphthalene system. [Link]

-

PubChem. (n.d.). Dodecylnaphthalene. [Link]

-

PubChem. (n.d.). 2-Dodecylnaphthalene. [Link]

-

Straka, P., Novotná, M., Buryan, P., & Bičáková, O. (2014). The Cyclization of Alkyl Side Chains of Naphthalenes: The GC/Potential Energies/FTIR Approach. American Journal of Analytical Chemistry, 5, 957-968. [Link]

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

-

PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. [Link]

-

University of Bath's research portal. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]

-

Unknown. (2001). MOLECULAR MECHANICAL FORCE FIELDS. [Link]

-

ResearchGate. (n.d.). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. [Link]

-

Unknown. (n.d.). SUPPORTING INFORMATION FOR. [Link]

-

Wolfram Community. (2024). Consistent Force Field: alkylbenzenes, alkanes, alkenes. Conformational analysis of molecular rotors. [Link]

-

ResearchGate. (n.d.). The Impact of Alkyl Substituents on the Gas-Phase Competition Between Substitution and Elimination. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

University of Canterbury. (n.d.). Steric effects on reactivity in some naphthalene derivatives. [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (n.d.). Conformationally rigid molecular and polymeric naphthalene-diimides containing C6H6N2 constitutional isomers. [Link]

-

StackExchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ACS Publications. (2018). Chemistry of Alkylaromatics Reconsidered. Energy & Fuels. [Link]

-

PMC - NIH. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

ACS Publications. (n.d.). The relative stability of alkyl-substituted benzene anions in the gas phase. Journal of the American Chemical Society. [Link]

-

SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. (n.d.). Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry. [Link]

-

IOPscience. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. [Link]

-

ResearchGate. (n.d.). Rotational energy profiles as functions of the rotation angle θ with.... [Link]

-

ResearchGate. (n.d.). Rotational energy profiles (a) for the central C-C bond rotation of.... [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... [Link]

-

Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.). CXLVIII.—Steric hindrance in the naphthalene series. [Link]

-

ResearchGate. (n.d.). Potential functions of internal rotation in n-alkanes and its contribution to thermodynamic properties. [Link]

-

OSTI.GOV. (1981). Aromatic substitution in the gas phase. Alkylation of arenes by gaseous C/sub 4/H/sub 9//sup +/ cations. [Gamma rays]. [Link]

-

ACS Publications. (2022). Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. Crystal Growth & Design. [Link]

-

YouTube. (2015). Stereochemistry of Alkanes Energy vs Bond Rotation. [Link]

-

PNAS. (2008). Structural selection of graphene supramolecular assembly oriented by molecular conformation and alkyl chain. [Link]

-

MDPI. (2024). Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths. [Link]

-

ChemRxiv. (n.d.). Quantifying Vertical Resonance Energy in Aromatic Systems with Natural Bond Orbitals. [Link]

-

ResearchGate. (n.d.). Gas phase acidity of substituted benzenes. [Link]

-

ResearchGate. (n.d.). Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds and Their Alkyl-substituted Derivatives on Stationary Phases of Different Selectivity. [Link]

Sources

- 1. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A molecular model for H(2) interactions in aliphatic and aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CXLVIII.—Steric hindrance in the naphthalene series - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. The Cyclization of Alkyl Side Chains of Naphthalenes: The GC/Potential Energies/FTIR Approach [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. scienceready.com.au [scienceready.com.au]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Dodecylnaphthalene Mixtures: Experimental Insights and Predictive Modeling

An In-depth Technical Guide:

Introduction: The Industrial Significance of Alkylnaphthalenes

Dodecylnaphthalene refers to a naphthalene molecule substituted with a twelve-carbon alkyl chain (C₁₂H₂₅). As a member of the alkylnaphthalene family, it exists in various isomeric forms depending on the attachment point of the dodecyl group to the naphthalene rings. These compounds are noted for their high thermal stability, wide liquid range, and desirable lubricating properties. Consequently, dodecylnaphthalene and its mixtures are critical components in a range of high-performance industrial applications, including synthetic lubricants, heat transfer fluids, and as additives in complex fuel formulations.[1][2]

Understanding the thermodynamic properties of dodecylnaphthalene when mixed with other components—such as alkanes, other aromatics, or functional additives—is paramount for researchers and engineers. These properties govern fluid behavior, heat transfer efficiency, phase stability, and overall system performance. This guide provides an in-depth analysis of the key thermodynamic properties of these mixtures, grounded in experimental methodologies and predictive theoretical frameworks, to empower scientists and development professionals in their research.

Core Thermodynamic Properties of Dodecylnaphthalene Mixtures

The behavior of a dodecylnaphthalene mixture is a complex interplay of the constituent molecules' sizes, shapes, and intermolecular forces. The bulky, aromatic naphthalene head and the flexible, aliphatic dodecyl tail create unique interaction potentials when mixed with other hydrocarbons.

Volumetric Properties: Density and Excess Molar Volume